2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester
Overview
Description
2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester: is a boronic ester derivative that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound, with its unique substitution pattern, offers specific reactivity and properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Hydrolysis: The boronic ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are employed.
Hydrolysis: Acidic or basic aqueous solutions are used.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding hydrocarbon.
Hydrolysis: Formation of 2,5-difluoro-4-methoxyphenylboronic acid.
Scientific Research Applications
Chemistry: 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug design and delivery. They can act as enzyme inhibitors or as carriers for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester in chemical reactions involves the formation and cleavage of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In protodeboronation, radical intermediates are formed, leading to the removal of the boronic ester group .
Comparison with Similar Compounds
2,6-Difluoro-4-methoxyphenylboronic acid: Similar in structure but with different substitution pattern.
4-Methoxyphenylboronic acid: Lacks the fluorine substituents, leading to different reactivity.
Uniqueness: The presence of both fluorine and methoxy groups in 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester imparts unique electronic and steric properties. These substitutions can influence the reactivity and selectivity in chemical reactions, making this compound particularly valuable for specific synthetic applications.
Properties
IUPAC Name |
2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYUMNINWLRIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146338 | |
Record name | 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-03-3 | |
Record name | 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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